Cas no 205652-99-9 (2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde)

2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde is a versatile aromatic aldehyde with a multifunctional substitution pattern, making it a valuable intermediate in organic synthesis. The presence of bromo, hydroxy, methoxy, and nitro groups on the benzaldehyde scaffold allows for selective reactivity in cross-coupling reactions, nucleophilic substitutions, and further functionalization. Its electron-withdrawing nitro group enhances electrophilic character, while the hydroxy and methoxy substituents offer sites for derivatization or coordination. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features enable the synthesis of complex heterocycles or bioactive molecules. High purity grades ensure consistent performance in demanding applications.
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde structure
205652-99-9 structure
Product name:2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde
CAS No:205652-99-9
MF:C8H6BrNO5
Molecular Weight:276.04094171524
CID:4788813

2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde
    • 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
    • 6-bromo-3-methoxy-5-nitrosalicylaldehyde
    • 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde
    • インチ: 1S/C8H6BrNO5/c1-15-6-2-5(10(13)14)7(9)4(3-11)8(6)12/h2-3,12H,1H3
    • InChIKey: GVGPCXQPEWSGGZ-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(C=1C=O)O)OC)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 92.4

2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
025159-1g
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde
205652-99-9
1g
£372.00 2022-03-01
Fluorochem
025159-250mg
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde
205652-99-9
250mg
£160.00 2022-03-01
Crysdot LLC
CD12097656-250mg
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
205652-99-9 97%
250mg
$370 2024-07-24
Fluorochem
025159-2g
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde
205652-99-9
2g
£598.00 2022-03-01

2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde 関連文献

2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehydeに関する追加情報

Introduction to 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde (CAS No. 205652-99-9)

2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 205652-99-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of nitroaromatics, characterized by the presence of a nitro group and hydroxyl, methoxy, and bromo substituents on a benzene ring. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further development in drug discovery.

The structural features of 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde make it particularly interesting for researchers exploring novel pharmacophores. The nitro group, known for its electron-withdrawing effects, influences the reactivity and electronic properties of the molecule. In contrast, the hydroxyl and methoxy groups introduce hydrogen bonding capabilities and metabolic stability, respectively. These attributes are crucial for designing molecules with enhanced bioavailability and reduced toxicity.

In recent years, there has been a growing interest in utilizing nitroaromatic compounds as scaffolds for developing new therapeutic agents. The nitro group can be readily reduced to an amine, providing a versatile handle for further functionalization. This transformation is particularly relevant in medicinal chemistry, where the conversion of electrophilic nitro groups into nucleophilic amines enables the introduction of diverse pharmacological moieties. For instance, studies have demonstrated that nitroaromatics can serve as precursors for antitumor and antimicrobial agents by undergoing selective reduction or bioconversion.

The bromo substituent in 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde further enhances its utility as a synthetic building block. Bromine atoms are excellent leaving groups in many organic transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in constructing biaryl structures. Such reactions are pivotal in the synthesis of complex pharmaceuticals, including kinase inhibitors and antiviral compounds. The presence of both bromine and hydroxyl groups allows for sequential functionalization strategies, enabling chemists to tailor the molecular framework with precision.

Moreover, the hydroxyl and methoxy groups contribute to the compound's solubility and interaction with biological targets. Hydroxyl groups are commonly found in natural products and bioactive molecules, often serving as hydrogen bond donors or acceptors that modulate binding affinity. Methoxy groups, on the other hand, can influence metabolic pathways by serving as sites for oxidation or demethylation. These features make 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde a promising candidate for further exploration in drug design.

Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for their potential biological activity. Molecular modeling studies have shown that nitroaromatic derivatives can interact with various biological targets by occupying hydrophobic pockets or forming hydrogen bonds with key residues. For example, virtual screening campaigns have identified nitroaromatics with inhibitory activity against enzymes involved in cancer metabolism and inflammation pathways. The structural motifs present in 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde align well with these recognized pharmacophores.

In addition to its synthetic appeal, 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde has been investigated for its role in developing photoreactive probes. Nitroaromatic compounds can be converted into photoactivatable derivatives through diazotization or metal-catalyzed coupling reactions. These probes are invaluable tools in cellular imaging and drug delivery systems, allowing researchers to track molecular events with high precision. The presence of bromine and hydroxyl groups provides additional handles for modifying these probes to enhance their functionality.

The pharmaceutical industry has increasingly relied on multi-step syntheses involving specialized intermediates like 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde to develop novel therapeutics. Its incorporation into larger molecular frameworks has led to the discovery of compounds with improved pharmacokinetic profiles and target specificity. For instance, derivatives of this compound have been explored as kinase inhibitors, where the nitro group serves as a key pharmacophore interacting with ATP-binding pockets.

From an environmental perspective, the sustainable production of such intermediates is also gaining traction. Green chemistry principles emphasize the use of renewable feedstocks and catalytic methods to minimize waste and energy consumption. Researchers have reported efficient synthetic routes to 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde using biocatalysis or photochemical methods, aligning with these sustainable practices.

The versatility of 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde extends beyond pharmaceutical applications into materials science. Nitroaromatics exhibit unique electronic properties due to their conjugated systems and redox-active nature, making them suitable for use in organic electronics and sensors. Functionalized derivatives could potentially be employed in light-emitting diodes (LEDs) or chemical sensors that detect environmental pollutants.

In conclusion, 2-Bromo-6-hydroxy -5-methoxy -3 -nitro -benzaldehyde (CAS No .205652 -99 -9) stands out as a multifaceted compound with broad utility across multiple scientific disciplines . Its structural features , synthetic accessibility ,and potential biological activity make it an attractive scaffold for drug discovery , while its photoreactive properties open avenues for advanced imaging technologies . As research continues to uncover new applications ,this compound is poised to play an increasingly important role in both academic research and industrial innovation .

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